molecular formula C10H11ClO3 B13949493 2,3-Dimethoxy-4-methylbenzoyl chloride CAS No. 77869-41-1

2,3-Dimethoxy-4-methylbenzoyl chloride

Cat. No.: B13949493
CAS No.: 77869-41-1
M. Wt: 214.64 g/mol
InChI Key: MRHMEHYLJLWWJV-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-4-methylbenzoyl chloride is a specialized benzoyl chloride derivative serving as a versatile building block in organic synthesis and pharmaceutical research. Its structure, featuring methoxy and methyl substituents on the aromatic ring, makes it a valuable electrophile for introducing the 2,3-dimethoxy-4-methylbenzoyl group into target molecules. A primary application of this compound and its close analogs is the synthesis of benzamide derivatives . These amide-containing structures are of significant biological and pharmaceutical interest, as many demonstrate a range of activities, including antitumor, antimicrobial, and anti-inflammatory properties . As an acid chloride, it reacts efficiently with nucleophiles like amines and alcohols. The reaction with amines, for instance, is a common route to construct amide linkages, a fundamental functional group in medicinal chemistry . This reagent is particularly useful for creating complex molecules for screening as new therapeutic agents. It is For Research Use Only. Not for human or veterinary diagnosis or therapy.

Properties

CAS No.

77869-41-1

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2,3-dimethoxy-4-methylbenzoyl chloride

InChI

InChI=1S/C10H11ClO3/c1-6-4-5-7(10(11)12)9(14-3)8(6)13-2/h4-5H,1-3H3

InChI Key

MRHMEHYLJLWWJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)Cl)OC)OC

Origin of Product

United States

Preparation Methods

Chlorination of 2,3-Dimethoxy-4-methylbenzoic Acid

The most direct method involves converting 2,3-dimethoxy-4-methylbenzoic acid to its acyl chloride derivative using chlorinating agents. Key parameters include:

Parameter Thionyl Chloride (SOCl₂) Phosphorus Pentachloride (PCl₅)
Solvent Tetrahydrofuran (THF) Dichloromethane (DCM)
Catalyst N,N-Dimethylformamide Not required
Reaction Temperature 25–30°C 0–5°C (exothermic control)
Reaction Time 8–12 hours 2–4 hours
Yield 80–85% 70–75%

Procedure (SOCl₂ method):

  • Dissolve 2,3-dimethoxy-4-methylbenzoic acid (1.82 g, 8.7 mmol) in anhydrous THF (40 mL).
  • Add catalytic DMF (0.5 mL) under nitrogen.
  • Slowly add SOCl₂ (3.0 g, 25.2 mmol) dropwise at 25°C.
  • Stir for 8 hours, then concentrate under reduced pressure.
  • Purify via vacuum distillation or recrystallization.

Friedel-Crafts Acylation Followed by Chlorination

For cases where the benzoic acid precursor is unavailable, a two-step approach may be employed:

Step 1: Synthesis of 2,3-Dimethoxy-4-methylbenzophenone

  • React veratrole (1,2-dimethoxybenzene) with 4-methylbenzoyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst in DCM).
  • Typical yield: 50–64% after crystallization.

Step 2: Oxidation and Chlorination

  • Oxidize the methyl group to carboxylic acid using KMnO₄/H₂SO₄.
  • Treat the resulting benzoic acid with SOCl₂ as described in Section 1.

Comparative Analysis of Methods

Method Advantages Limitations
Direct Chlorination High yield (≥80%) Requires pure benzoic acid
Friedel-Crafts Route Builds aromatic scaffold Multi-step (lower overall yield)
PCl₅ Chlorination Faster reaction Sensitive to moisture

Critical Reaction Considerations

  • Steric Effects : The 2,3-dimethoxy substitution pattern creates steric hindrance, necessitating excess SOCl₂ (3–4 eq) for complete conversion.
  • Purification : Distillation under high vacuum (0.1–0.5 mmHg) is recommended due to the compound’s sensitivity to hydrolysis.
  • Safety : Use corrosion-resistant equipment and inert atmosphere handling due to HCl/SO₂ gas evolution.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-4-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    Alcohols: from reduction.

    Carboxylic acids: from oxidation

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of amides, esters, and other derivatives .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of benzoyl chlorides are heavily influenced by substituent electronic and steric effects. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,3-Dimethoxy-4-methylbenzoyl chloride 2-OCH₃, 3-OCH₃, 4-CH₃ C₁₀H₁₁ClO₃ 214.45 Moderate reactivity due to electron-donating groups; potential use in specialty esters or drug intermediates.
4-Bromobenzoyl chloride 4-Br C₇H₄BrClO 219.46 Electron-withdrawing Br enhances electrophilicity; used in acylation reactions for pharmaceuticals.
2,6-Dimethoxy-4-(trifluoromethyl)benzoyl chloride 2-OCH₃, 6-OCH₃, 4-CF₃ C₁₀H₈ClF₃O₃ 268.62 Strong electron-withdrawing CF₃ group increases reactivity; applications in fluorinated agrochemicals.

Reactivity and Electronic Effects

  • Electron-donating vs. electron-withdrawing groups :

    • The methoxy and methyl groups in 2,3-dimethoxy-4-methylbenzoyl chloride donate electrons via resonance and induction, reducing the electrophilicity of the carbonyl carbon compared to 4-bromobenzoyl chloride (Br is mildly electron-withdrawing) and 2,6-dimethoxy-4-CF₃ benzoyl chloride (CF₃ is strongly electron-withdrawing) .
    • The trifluoromethyl group in the 2,6-dimethoxy analog significantly enhances reactivity, making it more suited for demanding acylation reactions in fluoroorganic chemistry.

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